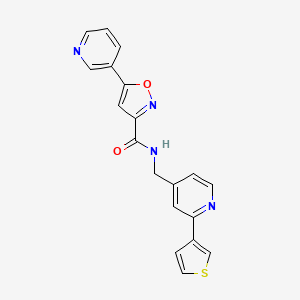

5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-19(17-9-18(25-23-17)14-2-1-5-20-11-14)22-10-13-3-6-21-16(8-13)15-4-7-26-12-15/h1-9,11-12H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZHAQUGXBVQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique isoxazole ring fused with pyridine and thiophene moieties, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 290.31 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O |

| Molecular Weight | 290.31 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide exhibit notable antimicrobial effects. For instance, derivatives containing pyridine and thiophene rings have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that the compound may act as a potential anticancer agent by inhibiting specific kinases involved in cell proliferation and survival pathways. A study highlighted its ability to modulate signaling pathways critical for cancer cell growth, suggesting its role as a kinase inhibitor .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : It has been shown to inhibit specific kinases, which are crucial for cell signaling pathways related to growth and survival.

- Enzyme Modulation : The compound may also affect enzymes involved in metabolic pathways, leading to altered cellular responses such as apoptosis .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial activity of several isoxazole derivatives, including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Klebsiella pneumoniae at concentrations as low as 8 µM, demonstrating significant efficacy compared to standard antibiotics .

Anticancer Activity Assessment

In vitro assays were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of isoxazole precursors with pyridine and thiophene derivatives. For example, describes a multi-step protocol where substituted isoxazoles are coupled with pyridylmethyl amines via carboxamide linkages under reflux in ethanol. Critical steps include purification via column chromatography and characterization using NMR and mass spectrometry . highlights a similar approach using ultrasound-assisted reactions to enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying aromatic proton environments (e.g., pyridine, thiophene, isoxazole rings) and substituent connectivity. For instance, reports chemical shifts at δ 7.2–8.5 ppm for pyridyl protons and δ 6.8–7.1 ppm for thiophene protons .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 450–500 range for similar analogs) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What are the key handling and storage considerations for this compound?

- Methodological Answer :

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact ( recommends EN 166/EU-standard equipment) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation, as noted in for structurally related thiazole derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize target engagement studies for analogs?

- Methodological Answer :

- Docking Workflow : Use software like AutoDock Vina to model interactions between the compound’s pyridyl/thiophene moieties and target proteins (e.g., kinases). validated bioactivity against cancer cell lines by docking isoxazole-carboxamides into ATP-binding pockets .

- Substituent Tuning : Adjust pyridine/thiophene substituents to enhance hydrogen bonding (e.g., shows aryl substituents modulate binding affinity via π-π stacking) .

Q. What strategies address low yields in the cyclocondensation step during synthesis?

- Methodological Answer :

- Catalyst Optimization : Introduce Lewis acids (e.g., Yb(OTf)₃ in ) to accelerate cyclization .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as shown in for polycationic dye-fixative syntheses .

- Reaction Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times (e.g., achieved 65–68% yields via iterative optimization) .

Q. How do aryl substituent variations impact bioactivity and structural stability?

- Methodological Answer :

- Bioactivity : Electron-withdrawing groups (e.g., Cl, NO₂) on pyridine rings enhance enzyme inhibition ( reports 4-chlorophenyl analogs with IC₅₀ values <1 µM against kinases) .

- Stability : Bulky substituents (e.g., 2-hydroxyphenyl in ) reduce metabolic degradation by steric shielding of the carboxamide group .

- Contradiction Analysis : Conflicting solubility data (e.g., hydrophobic thiophene vs. hydrophilic pyridine) may require logP optimization via QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.